(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)propanamide
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Overview
Description
2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic system, and a phenoxyphenyl group attached to a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is performed under mild conditions and yields the desired pyrrolo[3,4-c]pyridine derivatives with high efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include more efficient and scalable processes. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in pain perception and sedation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds have a similar core structure and are known for their analgesic and sedative activities.
Pyrrolo[3,4-b]quinolin-1-one Derivatives: These compounds are studied for their antileishmanial efficacy and other therapeutic applications.
Uniqueness
2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE stands out due to its unique combination of a pyrrolo[3,4-c]pyridine core with a phenoxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H17N3O4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C22H17N3O4/c1-14(25-21(27)18-11-12-23-13-19(18)22(25)28)20(26)24-15-7-9-17(10-8-15)29-16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)/t14-/m0/s1 |
InChI Key |
AREUAZBQGOPRMN-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=NC=C4 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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